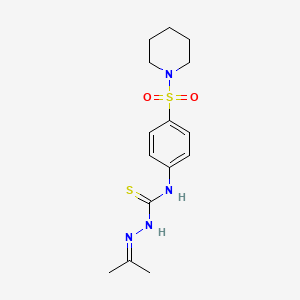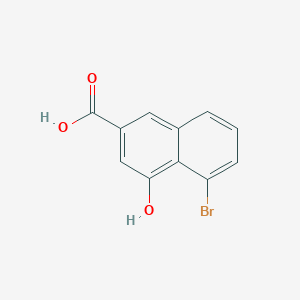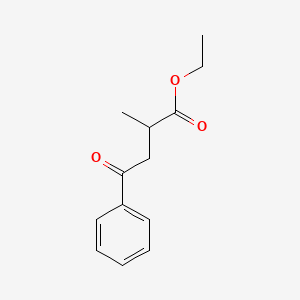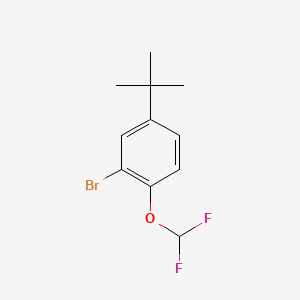
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a tert-butyl group, and a difluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene typically involves the bromination of 4-(tert-butyl)-1-(difluoromethoxy)benzene. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(tert-butyl)aniline: Similar in structure but with an aniline group instead of a difluoromethoxy group.
4-(tert-Butyl)-1-(difluoromethoxy)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-(tert-butyl)phenol: Contains a hydroxyl group instead of a difluoromethoxy group, leading to different chemical properties.
Uniqueness
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is unique due to the presence of both the bromine atom and the difluoromethoxy group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these substituents allows for specific interactions and reactions that are not possible with other related compounds.
Propiedades
Fórmula molecular |
C11H13BrF2O |
|---|---|
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
2-bromo-4-tert-butyl-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H13BrF2O/c1-11(2,3)7-4-5-9(8(12)6-7)15-10(13)14/h4-6,10H,1-3H3 |
Clave InChI |
UHOFHOHABPMJMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


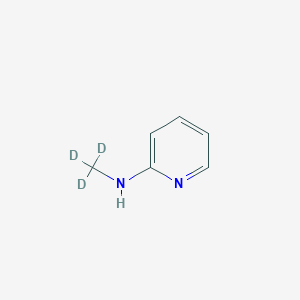
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
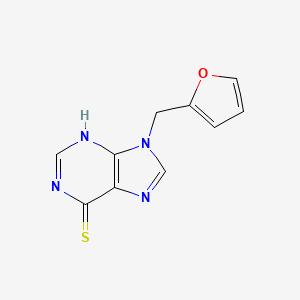

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
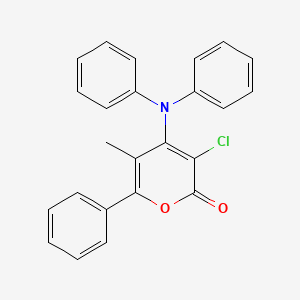
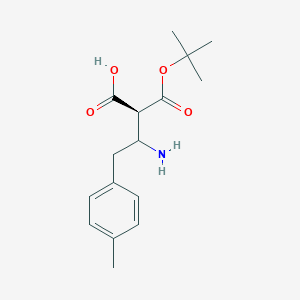
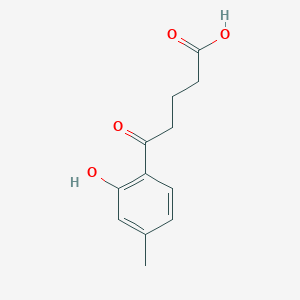

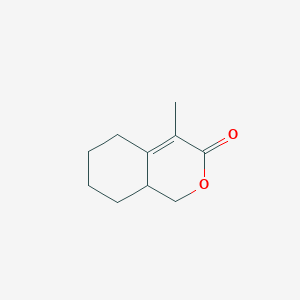
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
